3-(3-hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide
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Overview
Description
3-(3-Hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide is a chemical compound with potential applications in various fields of scientific research. Its unique structure, which includes a hydroxyazetidine ring and a dimethylbenzamide moiety, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxyazetidine with N,N-dimethylbenzamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
3-(3-Hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and dimethylbenzamide moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile
- 3-(3-Ethyl-3-hydroxyazetidine-1-carbonyl)-1H-pyridin-2-one
- 6-(3-Hydroxyazetidine-1-carbonyl)pyridazin-3(2H)-one
Uniqueness
3-(3-Hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide is unique due to its specific combination of a hydroxyazetidine ring and a dimethylbenzamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
3-(3-hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(2)12(17)9-4-3-5-10(6-9)13(18)15-7-11(16)8-15/h3-6,11,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUROPNNDRPDANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C(=O)N2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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